molecular formula C7H13N3 B13540992 2-(1-Methyl-2-imidazolyl)-2-propanamine

2-(1-Methyl-2-imidazolyl)-2-propanamine

Cat. No.: B13540992
M. Wt: 139.20 g/mol
InChI Key: PKMTXLQLSZLELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5) is a high-purity chemical reagent offered with a minimum purity of ≥95% and is intended for research and development purposes only . This compound belongs to the class of alkylated imidazoles, which are N-heterocyclic structures recognized as valuable building blocks in organic synthesis and medicinal chemistry. A significant area of research for polyalkylated imidazoles is in the development of advanced solvents for carbon dioxide (CO₂) capture. Scientific studies have shown that incorporating alkyl substituents onto the imidazole ring can enhance key properties, such as increasing the compound's basicity (pKa) and improving its thermal stability, making it a promising candidate for creating more efficient and robust CO₂ absorbents . The structural motif of the imidazole ring is also frequently explored in the synthesis of novel pharmaceuticals and as a ligand in organometallic catalysis . Researchers value this compound for its potential to serve as a key intermediate in constructing more complex molecules for these and other applications, including material science. For R&D use only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3

InChI Key

PKMTXLQLSZLELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1C)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(1-Methyl-2-imidazolyl)-2-propanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the hydrogen and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum for this compound is expected to show five distinct signals corresponding to its unique proton groups. The chemical shift (δ) of each signal is influenced by the local electronic environment. libretexts.org

Based on analogous structures, such as 1-methylimidazole (B24206) and 2-aminopropane, the predicted chemical shifts are as follows: docbrown.infochemicalbook.comtubitak.gov.tr

Imidazole (B134444) Ring Protons (H-4, H-5): The two protons on the imidazole ring are in different electronic environments and are expected to appear as distinct singlets in the aromatic region, typically between δ 7.0 and 7.5 ppm. chemicalbook.comresearchgate.net

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen of the imidazole ring are expected to produce a sharp singlet, typically shifted downfield to approximately δ 3.6-3.8 ppm due to the influence of the aromatic ring and the adjacent nitrogen atom. chemicalbook.comchegg.com

Propanamine Methyl Protons (C(CH₃)₂): The six protons of the two equivalent methyl groups on the propanamine moiety are expected to appear as a single, strong singlet further upfield, likely in the δ 1.2-1.5 ppm range. docbrown.info

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift is highly variable (δ 0.5-5.0 ppm) as it is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edu

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Imidazole H-5~7.4Singlet (s)1H
Imidazole H-4~7.0Singlet (s)1H
N-CH₃~3.7Singlet (s)3H
NH₂1.0-4.0 (broad)Singlet (s, broad)2H
C(CH₃)₂~1.4Singlet (s)6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Since the probability of two adjacent carbons being the ¹³C isotope is very low, spin-spin coupling between carbons is not observed, resulting in a spectrum of singlets (in broadband-decoupled mode), where each unique carbon atom produces one peak. compoundchem.com For this compound, six distinct signals are expected.

The predicted chemical shifts, based on data from similar structural motifs, are: docbrown.infochemicalbook.comhmdb.caudel.edu

Imidazole C2: This quaternary carbon, bonded to two nitrogen atoms and the propanamine group, is the most deshielded carbon of the ring, expected to appear around δ 150-155 ppm.

Imidazole C4 and C5: These two methine carbons of the imidazole ring will have distinct signals in the aromatic region, typically between δ 120-130 ppm. chemicalbook.com

Propanamine Quaternary Carbon (C(CH₃)₂): The quaternary carbon of the propanamine side chain is expected to have a chemical shift in the range of δ 50-60 ppm.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is anticipated to resonate at approximately δ 30-35 ppm. chemicalbook.com

Propanamine Methyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are expected to appear furthest upfield, around δ 25-30 ppm. docbrown.info

Carbon AtomPredicted Chemical Shift (δ, ppm)
Imidazole C2150-155
Imidazole C5128-132
Imidazole C4120-125
Propanamine C(NH₂)50-60
N-CH₃30-35
Propanamine C(CH₃)₂25-30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks are expected in the COSY spectrum because there are no vicinal C-H to C-H protons. All proton groups are isolated, appearing as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This is a powerful tool for assigning carbon signals. Expected correlations would be observed between the H-4 proton and C4, the H-5 proton and C5, the N-CH₃ protons and the N-methyl carbon, and the C(CH₃)₂ protons and the propanamine methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). nih.gov This experiment is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the N-CH₃ protons (¹H) to the imidazole C2 and C5 carbons (¹³C).

From the propanamine methyl protons (¹H) to the quaternary propanamine carbon and the imidazole C2 carbon (¹³C).

From the imidazole H-4 and H-5 protons (¹H) to the other ring carbons (¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in three-dimensional space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org This provides crucial information on the molecule's conformation and stereochemistry. numberanalytics.comnanalysis.com For this molecule, a NOESY spectrum could show correlations between:

The N-CH₃ protons and the H-5 proton of the imidazole ring, confirming their spatial proximity.

The propanamine methyl protons and the H-4 proton of the imidazole ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. numberanalytics.comwikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. nih.gov Its chemical shifts span a very wide range (over 800 ppm), making it extremely sensitive to subtle changes in the local electronic environment. wikipedia.org

For a hypothetical fluorinated analogue, such as one where the propanamine methyl groups are replaced by trifluoromethyl (-CF₃) groups, ¹⁹F NMR would be the primary tool for characterization. A single, sharp signal would be expected in the ¹⁹F spectrum, and its specific chemical shift would confirm the electronic environment of the -CF₃ group. Furthermore, coupling between the fluorine nuclei and nearby protons (H-F coupling) could be observed in both the ¹H and ¹⁹F spectra, providing additional structural confirmation. nih.gov The absence of any natural background signal in ¹⁹F NMR makes it an exceptionally clean technique for analyzing fluorinated molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically within 5 parts per million). measurlabs.cominfinitalab.com This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that have the same nominal mass but different atomic compositions. researchgate.netalgimed.com

For this compound, HRMS analysis would be used to confirm its molecular formula, C₈H₁₅N₃. The instrument would detect the protonated molecule, [M+H]⁺, and provide an experimental m/z value that can be compared to the calculated theoretical value. A close match (e.g., within 0.003 mass units) provides strong evidence for the proposed elemental composition. oregonstate.edu

PropertyValue
Molecular FormulaC₈H₁₅N₃
Calculated Monoisotopic Mass (Neutral)153.12660 Da
Ion Type[M+H]⁺
Calculated Exact Mass (m/z) of [M+H]⁺154.13387 Da

Fragmentation Pattern Analysis (e.g., ESI-MS) for Structural Information

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For "this compound," this analysis would involve identifying the protonated molecular ion [M+H]⁺ and observing its subsequent fragmentation upon collision-induced dissociation (CID).

While no specific data exists for the target compound, a theoretical analysis suggests potential fragmentation pathways. Cleavage of the C-C bond between the propanamine and imidazole moieties would be a likely fragmentation route. The stability of the resulting fragments, such as the 1-methylimidazolyl cation or the 2-amino-2-propyl cation, would influence the relative abundance of the observed ions. Studies on structurally similar compounds, such as ketamine analogues, show characteristic fragmentation involving the loss of the amine group (R-NH2) and subsequent cleavages of the ring structures. nih.govnih.gov For instance, the mass spectrum of propan-2-amine shows a base peak from the loss of a methyl group. docbrown.info Without experimental data, however, the exact fragmentation pattern of "this compound" remains speculative.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy : An IR spectrum of "this compound" would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be observed in the 1500-1650 cm⁻¹ region. Data for 2-methyl-1,2-propanediamine shows characteristic peaks in these regions. nist.gov

Raman Spectroscopy : A Raman spectrum would complement the IR data. The symmetric vibrations of the imidazole ring are often more prominent in Raman spectroscopy. arizona.edumdpi.com Analysis of related imidazole compounds has shown that specific Raman bands can be sensitive to ring substitution and confinement, providing detailed structural information. arizona.edumdpi.com

Currently, no published IR or Raman spectra are available for "this compound," preventing the definitive assignment of its vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The imidazole ring in "this compound" contains a π-electron system. Therefore, the compound is expected to absorb UV radiation, likely corresponding to π → π* and n → π* transitions. libretexts.org

The position and intensity of the absorption maxima (λmax) would be influenced by the solvent environment. mdpi.com Studies on various imidazole derivatives show absorption maxima in the UV region. researchgate.netnih.gov For example, 2-methylimidazole (B133640) derivatives have been shown to possess distinct UV-Vis absorption profiles. researchgate.net However, without experimental spectra for "this compound," a precise determination of its electronic transitions is not possible.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of "this compound" in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While crystal structures for numerous imidazole-containing compounds have been reported, providing insights into the geometry of the imidazole ring and its interactions nih.gov, there is no published crystal structure for "this compound."

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would likely be suitable for "this compound." Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like formic acid or ammonium (B1175870) formate), flow rate, and detector wavelength. nih.govcabidigitallibrary.orgresearchgate.net The imidazole moiety provides a chromophore suitable for UV detection. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The viability of GC for "this compound" would depend on its volatility and thermal stability. Given the presence of a primary amine, derivatization might be necessary to improve peak shape and prevent tailing, which is common for amines on standard GC columns. bre.com The selection of an appropriate column, such as a polar capillary column, and optimization of the temperature program would be critical for successful separation. google.com GC coupled with a mass spectrometer (GC-MS) would also provide valuable structural information based on electron ionization fragmentation patterns. researchgate.netnist.gov

Computational Approaches to Structure Elucidation

Modern computational chemistry has become an indispensable tool in the structural elucidation of novel compounds, offering powerful methods to predict spectroscopic properties and validate proposed structures. For a molecule such as this compound, computational approaches provide a vital layer of confirmation, complementing experimental data by offering theoretical insights into its structural and electronic properties. These in silico methods are particularly valuable when experimental data are ambiguous or when reference compounds are unavailable. By simulating spectra and molecular properties, chemists can significantly increase their confidence in a structural assignment.

Computer-Assisted Structure Elucidation (CASE) represents a systematic approach that leverages software algorithms to determine chemical structures from spectroscopic data. acdlabs.comtechnologynetworks.com These expert systems are designed to reduce the time and potential bias associated with manual interpretation by exhaustively generating all possible structures consistent with the provided experimental inputs. rsc.org

For a compound like this compound, the process within a CASE software suite, such as ACD/Structure Elucidator, would typically follow a structured workflow. acdlabs.comnmrwiki.org The initial input would be the molecular formula, C₈H₁₅N₃, which is determined from high-resolution mass spectrometry. Subsequently, data from various NMR experiments are supplied to the software. This includes ¹H and ¹³C chemical shifts, and crucially, correlations from 2D NMR spectra like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mestrelab.com

The software processes this information by first creating a Molecular Connectivity Diagram (MCD), which maps out required atom connections and properties based on the spectral data. acdlabs.com For instance, HMBC correlations would establish long-range connections between protons and carbons, helping to piece together the imidazole ring, the quaternary carbon, and the methyl groups. The CASE program then acts as a logic machine, generating all possible isomers that are consistent with these constraints. acs.org Finally, the system ranks the generated candidate structures by comparing predicted NMR spectra for each candidate against the experimental data. The structure with the highest match probability is proposed as the correct one. youtube.com

Table 1: Illustrative Workflow for CASE Analysis of this compound

StepActionInput DataOutput
1 Molecular Formula DeterminationHigh-Resolution Mass Spectrometry (HRMS)C₈H₁₅N₃
2 Spectroscopic Data Input1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC)Spectral peaks and correlation tables
3 Constraint GenerationSoftware algorithm analyzes NMR correlationsMolecular Connectivity Diagram (MCD)
4 Structure GenerationSoftware algorithm produces all valid isomersA set of candidate structures
5 Candidate RankingComparison of experimental vs. predicted spectraRanked list of isomers with match scores
6 Structure VerificationUser review of the top-ranked candidateConfirmed structure of this compound

The integration of experimentally acquired spectroscopic data with computationally predicted values provides a powerful method for structural verification. nih.gov This process goes beyond the automated workflow of CASE systems and often involves more sophisticated and computationally intensive methods like Density Functional Theory (DFT) for higher accuracy. technologynetworks.comyoutube.com

For this compound, DFT calculations can be employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.orgacs.org The process involves first optimizing the 3D geometry of the proposed structure at a selected level of theory and basis set. Following optimization, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method, which are then converted into chemical shifts. nih.gov These predicted shifts are subsequently compared with the experimental values. A strong correlation and low mean absolute error between the predicted and experimental data lend significant support to the proposed structure. nih.gov

Similarly, computational methods can predict mass spectrometry fragmentation patterns. acs.orgresearchgate.net By simulating the fragmentation of the parent ion of this compound, a theoretical mass spectrum is generated. This predicted spectrum, including the mass-to-charge ratios and relative abundances of key fragment ions, can be compared to the experimental tandem mass spectrometry (MS/MS) data. A close match between the simulated and observed fragmentation provides compelling evidence for the correctness of the proposed molecular structure. nih.gov This dual-pronged approach, combining NMR and MS predictions, offers a robust framework for the unambiguous structural elucidation of complex organic molecules. researchgate.net

Table 2: Hypothetical Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (DFT/GIAO)Δδ (ppm)
C2 (Imidazole)150.2150.8-0.6
C4 (Imidazole)127.5127.1+0.4
C5 (Imidazole)121.3121.9-0.6
C(CH₃)₂55.856.1-0.3
N-CH₃33.133.5-0.4
C(CH₃)₂28.928.5+0.4

Mechanistic Organic Chemistry and Reactivity of 2 1 Methyl 2 Imidazolyl 2 Propanamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-(1-methyl-2-imidazolyl)-2-propanamine is the main center of nucleophilic reactivity. However, the presence of a bulky tertiary alkyl group (a propan-2-yl group with an additional methyl and the imidazole (B134444) ring) at the α-carbon significantly impacts the accessibility of the nitrogen's lone pair, thereby influencing its reaction kinetics.

Primary amines readily undergo acylation with reagents like acyl chlorides and acid anhydrides to form N-substituted amides. orgoreview.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the amide. orgoreview.comchemguide.co.uk

For this compound, while this reaction is possible, the significant steric hindrance around the primary amine would be expected to decrease the reaction rate compared to less hindered primary amines. youtube.com The bulky substituents impede the approach of the acylating agent to the nucleophilic nitrogen. To overcome this, more forcing reaction conditions, such as higher temperatures or the use of a strong, non-nucleophilic base like pyridine (B92270) to neutralize the liberated acid, may be necessary. orgoreview.com

Similarly, the alkylation of this amine with alkyl halides, which typically proceeds via an SN2 mechanism, would be considerably hindered. msu.edursc.org The steric bulk around the nitrogen atom would make the backside attack required for an SN2 reaction difficult. Consequently, mono-alkylation might be challenging to achieve without side reactions, and over-alkylation to secondary and tertiary amines, a common issue in amine alkylations, might be less pronounced due to the increasing steric hindrance with each successive alkylation. msu.edu Alternative strategies, such as reductive amination, could provide a more controlled route to N-alkylated products.

Reagent Type General Reaction Conditions Expected Product Influence of Steric Hindrance
Acyl Chloride (e.g., Acetyl chloride) Aprotic solvent (e.g., DCM, THF), optional base (e.g., pyridine) N-(1-(1-methyl-1H-imidazol-2-yl)-1-methylethyl)acetamide Slower reaction rate, may require elevated temperatures.
Acid Anhydride (e.g., Acetic anhydride) Neat or in a polar aprotic solvent N-(1-(1-methyl-1H-imidazol-2-yl)-1-methylethyl)acetamide Slower reaction rate compared to less hindered amines.
Alkyl Halide (e.g., Methyl iodide) Polar solvent (e.g., DMF, Acetonitrile) 1-(1-Methyl-1H-imidazol-2-yl)-N-methylpropan-2-amine Very slow SN2 reaction; potential for elimination side reactions.

Primary amines are known to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The steric hindrance in this compound would again play a significant role. The formation of the initial carbinolamine intermediate would be sterically hindered. youtube.com Subsequent dehydration to the imine would lead to a C=N double bond with a highly substituted carbon atom, which could introduce significant steric strain. While the reaction is mechanistically plausible, the equilibrium may not strongly favor the imine product, and the reaction rates would likely be slow. The use of dehydrating agents or a Dean-Stark apparatus to remove water could help drive the reaction to completion. The stability of the resulting imine would also be influenced by the steric interactions of the bulky substituents.

Carbonyl Compound Catalyst Expected Product (Imine) Mechanistic Considerations
Aldehyde (e.g., Benzaldehyde) Acid catalyst (e.g., p-TsOH) N-(1-(1-methyl-1H-imidazol-2-yl)-1-methylethyl)-1-phenylmethanimine Steric hindrance at the amine and the resulting imine may slow the reaction and affect equilibrium.
Ketone (e.g., Acetone) Acid catalyst (e.g., p-TsOH) N-(1-(1-methyl-1H-imidazol-2-yl)-1-methylethyl)propan-2-imine Reaction is likely to be slower and less favorable than with aldehydes due to increased steric hindrance of the ketone.

Electrophilic Sites and Their Transformations

While the primary amine provides the main nucleophilic site, the molecule does possess potential electrophilic sites, although they are not highly reactive. The carbon atoms of the imidazole ring, particularly C4 and C5, can be considered weakly electrophilic due to the electron-withdrawing nature of the nitrogen atoms. However, significant transformations at these sites would likely require harsh conditions or specific reagents. A more plausible electrophilic site is the C2 carbon of the imidazole ring, especially if the ring were to be quaternized at the N3 position, which would significantly increase its electrophilicity.

Reactivity of the Imidazole Ring System

The 1-methylimidazole (B24206) ring is an aromatic system and its reactivity is characteristic of electron-rich heterocycles.

The imidazole ring is generally susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The two nitrogen atoms influence the regioselectivity of this reaction. The N1 nitrogen, being alkylated, directs electrophiles to the C4 and C5 positions. The C2 position is generally less reactive towards electrophiles due to the adjacent electron-withdrawing sp2-hybridized nitrogen atoms. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur primarily at the C4 and C5 positions of the imidazole ring. libretexts.org The bulky propanamine substituent at C2 would further disfavor electrophilic attack at this position due to steric hindrance.

Reaction Type Reagents Expected Major Products Regioselectivity
Nitration HNO₃/H₂SO₄ 2-(4-Nitro-1-methyl-1H-imidazol-2-yl)-2-propanamine and 2-(5-Nitro-1-methyl-1H-imidazol-2-yl)-2-propanamine Substitution at C4 and C5 positions.
Bromination Br₂/FeBr₃ 2-(4-Bromo-1-methyl-1H-imidazol-2-yl)-2-propanamine and 2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2-propanamine Substitution at C4 and C5 positions.
Sulfonation Fuming H₂SO₄ 2-(1-Methyl-2-(propan-2-amin-2-yl)-1H-imidazol-4-yl)sulfonic acid and 2-(1-Methyl-2-(propan-2-amin-2-yl)-1H-imidazol-5-yl)sulfonic acid Substitution at C4 and C5 positions.

Nucleophilic attack on an unactivated imidazole ring is generally difficult due to the electron-rich nature of the aromatic system. rsc.org Such reactions typically require the presence of a strong electron-withdrawing group on the ring or quaternization of one of the ring nitrogens to form an imidazolium (B1220033) salt. In the absence of such activation, direct nucleophilic substitution on the imidazole ring of this compound is unlikely.

Ring-opening reactions of imidazoles are also uncommon and usually necessitate harsh conditions or specific reagents that can overcome the aromatic stability of the ring. For this particular compound, such reactions are not expected to be a major pathway under normal laboratory conditions.

Protic Character and Acid-Base Equilibria

The structure of this compound features two primary sites for protonation: the nitrogen atom of the primary amine group and the sp²-hybridized nitrogen atom (N3) of the imidazole ring. The acid-base equilibria of this compound are therefore characterized by two distinct pKa values, corresponding to the protonation of these two sites.

The primary amine group is expected to be the more basic of the two sites. Simple primary alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edulibretexts.org However, the presence of the bulky gem-dimethyl groups adjacent to the amine introduces significant steric hindrance. This steric bulk can impede the solvation of the resulting ammonium (B1175870) ion, which tends to decrease the basicity compared to less hindered primary amines. rawsource.comorganicchemistrytutor.comreddit.com Therefore, the pKa of the protonated primary amine in this compound is likely to be at the lower end of the typical range for primary amines.

The second basic site is the N3 nitrogen of the 1-methylimidazole ring. Imidazole itself has a pKa of approximately 7.0 for its conjugate acid. The methylation at the N1 position in 1-methylimidazole slightly increases the basicity, with its conjugate acid having a pKa of 7.4. wikipedia.orgatamanchemicals.com This increased basicity is attributed to the electron-donating effect of the methyl group. ataman-chemicals.com The attachment of the 2-propylamine group at the C2 position is not expected to significantly alter the basicity of the imidazole ring. Thus, it is reasonable to predict that the pKa for the protonation of the imidazole ring in the target molecule will be in the vicinity of 7.4.

Based on these considerations, the acid-base equilibria can be summarized as follows:

EquilibriumPredicted pKa RangeNotes
Imidazole-H⁺ + H₂O ⇌ Imidazole + H₃O⁺~7.4Based on the pKa of 1-methylimidazole. wikipedia.orgatamanchemicals.com
R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺9.0 - 10.5Expected to be slightly lower than typical primary amines due to steric hindrance. rawsource.comorganicchemistrytutor.com

Interactive Data Table: Predicted Acid-Base Equilibria of this compound

Investigation of Reaction Pathways and Intermediate Species

The reactivity of this compound is dictated by the nucleophilicity of the primary amine and the inherent reactivity of the substituted imidazole ring.

While no specific kinetic studies on this compound have been reported, the rates of its reactions can be inferred from general principles. The primary amine, being a good nucleophile, will readily react with electrophiles such as alkyl halides and carbonyl compounds. britannica.comlibretexts.org

The rate of nucleophilic attack by the primary amine will be influenced by steric hindrance. The gem-dimethyl groups will slow down the rate of reaction, particularly for SN2 reactions with bulky electrophiles. fiveable.me This is a well-documented phenomenon where steric hindrance raises the activation energy of the transition state. masterorganicchemistry.com

Proton transfer reactions involving the amine and imidazole moieties are generally very fast. nih.govchemrxiv.org Kinetic studies of similar sterically hindered amines have shown that while the equilibrium position (pKa) is affected by sterics, the fundamental rates of protonation and deprotonation remain high. nih.govrsc.org

The reactions of this compound are expected to proceed through several transient intermediates, depending on the reaction conditions and the nature of the electrophile.

Reaction with Carbonyl Compounds: The reaction of the primary amine with aldehydes or ketones is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of an imine. wikipedia.orgchemistrysteps.comucalgary.ca This reaction proceeds through a carbinolamine (or hemiaminal) intermediate. wikipedia.org This intermediate is formed by the nucleophilic attack of the amine nitrogen on the carbonyl carbon. youtube.comlibretexts.org The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration to form the final imine product. The formation of the carbinolamine is a reversible process. chemistrysteps.com

Reaction with Alkylating Agents: The N-alkylation of the imidazole ring is a common reaction. researchgate.netresearchgate.net This reaction proceeds through a transition state where a new carbon-nitrogen bond is being formed. In the case of alkylation at the N3 position, an imidazolium salt is formed as the product. These salts are generally stable, isolable compounds rather than transient intermediates.

Electrophilic Substitution on the Imidazole Ring: The imidazole ring can undergo electrophilic substitution, although it is generally less reactive than pyrrole. The most likely positions for electrophilic attack are C4 and C5. nih.gov These reactions would proceed through a charged intermediate, often referred to as a sigma complex or arenium ion , where the electrophile has added to one of the ring carbons, and the positive charge is delocalized over the ring.

Due to the lack of specific experimental studies on this compound, the characterization of these transient species for this particular molecule remains a subject for future research. Spectroscopic techniques such as NMR and mass spectrometry would be crucial in identifying and characterizing these fleeting intermediates.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a novel compound like 2-(1-Methyl-2-imidazolyl)-2-propanamine, these studies would provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) and energy of molecules. A typical study on this compound would involve geometry optimization to find the most stable three-dimensional structure of the molecule. This is achieved by finding the arrangement of atoms that corresponds to the lowest energy state. DFT calculations, often using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), would yield key energetic properties and optimized structural parameters such as bond lengths, bond angles, and dihedral angles. This information is foundational for all other computational analyses.

HOMO-LUMO Gap Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

A hypothetical data table for these properties would be structured as follows, though the values for the target compound are not available.

ParameterSymbolFormulaValue (Hypothetical)
HOMO EnergyEHOMO-Value in eV
LUMO EnergyELUMO-Value in eV
Energy GapΔEELUMO - EHOMOValue in eV
Ionization PotentialI-EHOMOValue in eV
Electron AffinityA-ELUMOValue in eV
Electronegativityχ(I + A) / 2Value in eV
Chemical Hardnessη(I - A) / 2Value in eV
Chemical SoftnessS1 / ηValue in eV-1
Electrophilicity Indexωχ2 / (2η)Value in eV

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents neutral or regions with intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amine group, indicating these are likely sites for interaction with electrophiles. The hydrogen atoms of the amine group and potentially parts of the methyl groups would show positive potential.

Conformation Analysis and Potential Energy Surface (PES) Mapping

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, which means it can exist in various conformations.

A conformation analysis would systematically explore the different possible spatial arrangements of the atoms by rotating key dihedral angles. For each conformation, the energy would be calculated. The results are often visualized on a Potential Energy Surface (PES) map. A PES map plots the energy of the molecule as a function of one or more geometric parameters (like dihedral angles). The minima on this surface correspond to stable conformations (conformers), while the peaks represent transition states between these conformers. This analysis would identify the most stable (lowest energy) conformation of the molecule and the energy barriers to rotation between different conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Characterizing the transition state is crucial for understanding the kinetics of a reaction, as its energy determines the activation energy barrier.

For a hypothetical reaction involving this compound, computational chemists would use methods like DFT to locate the transition state structure. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (the path from reactants to products). The energy of the transition state relative to the reactants would provide the activation energy, a critical factor in determining the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound moves, changes conformation, and interacts with surrounding molecules, such as water or other solutes.

These simulations can be used to study a range of phenomena, including:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Hydration Shell Structure: Characterizing the arrangement of water molecules around the solute.

Intermolecular Interactions: Analyzing hydrogen bonds, van der Waals forces, and electrostatic interactions with other molecules.

Transport Properties: Predicting properties like diffusion coefficients.

For this compound, MD simulations could elucidate the flexibility of the propanamine side chain relative to the imidazole ring and detail its hydrogen bonding capabilities with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds (Focus on Chemical Features, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also model physicochemical properties. For a series of compounds related to this compound, a QSAR model could be developed to predict properties based on various molecular descriptors.

These descriptors are numerical representations of a molecule's chemical features and can be categorized as:

Constitutional Descriptors: Related to the molecular formula (e.g., molecular weight).

Topological Descriptors: Describing the connectivity of atoms.

Geometrical Descriptors: Based on the 3D structure of the molecule.

Physicochemical Descriptors: Including properties like logP (lipophilicity) and molar refractivity.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., dipole moment, orbital energies).

A QSAR study on imidazole derivatives might reveal, for instance, that lipophilicity and the electronic properties of substituents on the imidazole ring are key factors influencing a particular physicochemical property. researchgate.netrjptonline.orgnih.govtubitak.gov.tr For example, studies on various imidazole-containing compounds have highlighted the importance of descriptors related to molecular volume, shape, and polarity. nih.gov

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-(1-Methyl-2-imidazolyl)-2-propanamine

This compound is anticipated to act as a bidentate ligand, coordinating to a metal center through two nitrogen atoms: the N3 atom of the imidazole (B134444) ring and the nitrogen atom of the primary amine. This dual coordination forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The formation of such chelate rings significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect.

The nitrogen on the imidazole ring is a good σ-donor, while the primary amine nitrogen also readily donates its lone pair of electrons. wikipedia.org This dual donation capacity makes this compound a strong candidate for forming stable complexes with a variety of transition metals. The stability of these complexes can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used. For instance, in related systems, histamine (B1213489) and its derivatives, which also feature an imidazole ring and an amino group, readily form stable complexes with Cu(II) and other transition metals. researchgate.netiucr.org

Table 1: Expected Coordination Properties of this compound
PropertyDescription
Donor AtomsImidazole N3, Amine N
Chelate Ring Size5-membered
Expected Coordination ModeBidentate (N,N')

Electronically, the 1-methyl group on the imidazole ring is an electron-donating group, which increases the electron density on the imidazole nitrogen atoms, enhancing their donor capacity. This makes the imidazole ring a stronger Lewis base compared to an unsubstituted imidazole. The primary amine is also a strong σ-donor. The combination of these electronic properties suggests that this compound would be an effective ligand for stabilizing a range of metal oxidation states.

The interplay between steric and electronic effects will ultimately dictate the coordination number and geometry of the resulting metal complexes. For example, with smaller metal ions or in the presence of other bulky ligands, the steric hindrance from the gem-dimethyl group might favor a lower coordination number, such as a tetrahedral or square planar geometry. With larger metal ions or smaller co-ligands, an octahedral geometry could be adopted.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow standard procedures for the formation of metal-amine and metal-imidazole complexes. A common method involves the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The reaction is typically carried out at room temperature or with gentle heating to facilitate complex formation. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of ligands per metal ion.

Based on the coordination chemistry of similar ligands, it is expected that this compound would form stable complexes with a range of transition metals, including:

Zn(II): Likely to form tetrahedral or octahedral complexes.

Cu(II): Could form square planar or distorted octahedral complexes. nih.gov

Ni(II): Typically forms octahedral or square planar complexes.

Co(II): Can adopt tetrahedral or octahedral geometries.

Mn(II/III): Can form complexes in various oxidation states, often with octahedral geometry.

The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the amine and imidazole nitrogen atoms to a metal center would result in shifts in the vibrational frequencies of the N-H and C=N bonds, respectively. semanticscholar.org The N-H stretching and bending vibrations of the primary amine would be altered upon coordination. Similarly, the C=N stretching frequency of the imidazole ring would be expected to shift, providing evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), the coordination of the ligand will induce d-d electronic transitions, which are observed as absorption bands in the visible region of the spectrum. The position and intensity of these bands are characteristic of the metal ion and the coordination geometry. Charge transfer bands, arising from the transfer of electrons between the ligand and the metal, may also be observed, typically in the UV region. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions such as Cu(II) and Mn(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding.

Table 2: Anticipated Spectroscopic Data for a Hypothetical [Cu(this compound)2]Cl2 Complex
TechniqueExpected ObservationInterpretation
IRShift in N-H and C=N stretching frequenciesCoordination of amine and imidazole N atoms
UV-VisBroad absorption band in the visible region (d-d transition)Characteristic of Cu(II) in a particular coordination environment
EPR (for Cu(II) complex)Anisotropic signal with g-values and hyperfine splittingInformation on the geometry and electronic structure of the Cu(II) center

Catalytic Applications of Derived Metal Complexes (excluding specific biological applications)

Metal complexes derived from imidazole and amine-containing ligands have shown promise in various catalytic applications. nih.govnbinno.com The metal complexes of this compound could potentially be explored as catalysts in a range of organic transformations. The specific catalytic activity would depend on the choice of metal and the reaction conditions.

For instance, copper complexes with imidazole-containing ligands have been investigated as catalysts for oxidation reactions and cross-coupling reactions. nbinno.com The steric and electronic properties of the this compound ligand could be tuned to influence the selectivity and efficiency of such catalytic processes. The bulky gem-dimethyl group might create a specific pocket around the metal center, potentially leading to shape-selective catalysis.

Furthermore, complexes of other transition metals like cobalt, nickel, and manganese with similar N-donor ligands have been employed in various catalytic reactions, including polymerization, hydrogenation, and carbon-carbon bond-forming reactions. The potential of this compound-derived metal complexes in these areas would be a subject for future research.

Catalytic Oxidation Reactions

Metal complexes bearing imidazole and amine functionalities have demonstrated significant potential as catalysts in oxidation reactions. While specific catalytic applications of this compound complexes are not reported, analogous systems provide insight into their potential activity. For example, copper(II) complexes with 2-methylimidazole (B133640) and iminodiacetate (B1231623) have been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. mdpi.com The catalytic activity in such systems is often attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the coordinating ligands.

The combination of a nitrogen-rich imidazole ring and an amino group in this compound could create a ligand field around a metal center that is conducive to redox catalysis. The electronic properties of the imidazole ring and the steric environment created by the bulky propanamine substituent could be tuned to optimize catalytic efficiency and selectivity. Metal complexes of amino acids, which also feature amine and other coordinating groups, have been explored as catalysts for various oxidation reactions, including the epoxidation of alkenes. scirp.orgresearchgate.netscirp.org This further supports the potential for metal complexes of this compound to be active in catalytic oxidation.

Polymerization Catalysis

The field of polymerization catalysis heavily relies on the design of metal complexes with specific ligand environments to control polymer properties. While there is no direct literature on the use of this compound in this context, the structural characteristics of the compound are relevant. Nitrogen-containing ligands, such as amidinates, have been successfully employed in transition metal-catalyzed olefin polymerization. researchgate.net

The bidentate nature of this compound, along with the steric bulk imparted by the gem-dimethyl groups, could be advantageous in polymerization catalysis. The steric hindrance can influence the coordination of monomers and the rate of polymer chain growth, potentially leading to polymers with specific tacticities. The immobilization of such metal complexes onto polymer supports is a known strategy to combine the advantages of homogeneous and heterogeneous catalysis. researchgate.net It is plausible that complexes of this compound could be similarly supported and utilized in polymerization reactions.

CO2 Capture and Conversion (analogous to related amine studies)

The structure of this compound, featuring both an imidazole ring and a sterically hindered primary amine, makes it a prime candidate for applications in CO2 capture and conversion. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), are known for their high CO2 absorption capacity and favorable regeneration energetics. researchgate.net The steric hindrance around the amine group leads to the formation of less stable carbamates, which reduces the energy required for CO2 release.

Structural Diversity and Polymorphism in Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs due to their excellent coordination ability. rsc.org The bifunctional nature of this compound, with its imidazole ring for coordination and a potentially reactive amine group, makes it an interesting candidate for the construction of functionalized MOFs.

The imidazole portion of the molecule can act as a linker to form the framework structure, while the pendant propanamine group can be oriented within the pores of the MOF. These free amine groups can then serve as active sites for post-synthetic modification, gas adsorption, or catalysis. Amino-functionalized MOFs have been shown to exhibit enhanced CO2 capture capabilities and can be used for targeted gas separation. rsc.orgfrontiersin.org The incorporation of a sterically hindered amine, such as the one in this compound, could lead to MOFs with tailored properties for specific applications. The flexibility of the propanamine chain could also influence the breathing behavior and structural dynamics of the resulting MOF. mdpi.com The use of multifunctional ligands containing imidazole and carboxylate groups has led to the formation of MOFs with diverse topologies and properties. mdpi.comrsc.org

Biochemical Interactions and Metabolic Transformations Non Clinical Focus

In Vitro Enzymatic Transformations

The enzymatic machinery of the body, particularly in the liver, is primed to recognize and modify xenobiotics, including compounds with imidazole (B134444) and amine functionalities.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds. portlandpress.comnih.gov Imidazole-containing molecules are well-known for their interactions with these enzymes, often acting as inhibitors. nih.govnih.gov The nitrogen atoms in the imidazole ring can coordinate with the heme iron atom at the active site of CYP enzymes, which can impede the enzyme's ability to metabolize other substrates. nih.gov

The nature of this interaction is dependent on the specific CYP isoform and the substitution pattern on the imidazole ring. For instance, methylation at the 2-position of the imidazole ring has been shown to reduce the inhibitory potency of a compound towards CYP3A, a major drug-metabolizing enzyme in humans. nih.gov This modification can decrease the affinity of the compound for the enzyme's active site. nih.gov However, this reduced affinity does not always translate to slower metabolism; in some cases, it can lead to a higher catalytic capacity, transforming a high-affinity, low-capacity substrate into a low-affinity, high-capacity one. nih.gov

Table 1: General Interactions of Imidazole Derivatives with Cytochrome P450 Enzymes
Imidazole Compound ClassCYP Isoform(s) Primarily AffectedNature of InteractionReference
Antifungal Imidazoles (e.g., Ketoconazole, Clotrimazole)CYP3A4, CYP2C9, CYP2B6Potent Inhibition nih.govresearchgate.net
Substituted ImidazolesCYP3AInhibition (potency influenced by substitution pattern) nih.gov

The primary amine group in 2-(1-Methyl-2-imidazolyl)-2-propanamine is a potential substrate for amine oxidases, such as Monoamine Oxidase (MAO). MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines. nih.govwikipedia.org These enzymes are found on the outer membrane of mitochondria and play a crucial role in the metabolism of neurotransmitters and xenobiotic amines. wikipedia.org

The general mechanism of MAO-catalyzed reaction involves the oxidation of the primary amine to an imine, with the concomitant reduction of the FAD cofactor to FADH2. wikipedia.org The imine is then non-enzymatically hydrolyzed to an aldehyde or ketone and ammonia (B1221849). nih.govresearchgate.net Molecular oxygen is subsequently used to regenerate the active FAD cofactor from FADH2, producing hydrogen peroxide as a byproduct. nih.gov

Table 2: General Mechanism of Monoamine Oxidase (MAO) on Primary Amines
StepReactantsEnzyme/CofactorProductsReference
1. Oxidative DeaminationPrimary Amine (R-CH2NH2), FADMonoamine Oxidase (MAO)Imine (R-CH=NH), FADH2 wikipedia.org
2. HydrolysisImine (R-CH=NH), H2ONon-enzymaticAldehyde (R-CHO), Ammonia (NH3) nih.gov
3. Cofactor RegenerationFADH2, O2Monoamine Oxidase (MAO)FAD, Hydrogen Peroxide (H2O2) nih.gov

Mechanistic Studies of Bio-conjugation and Chemical Linker Applications

The imidazole and primary amine moieties of this compound offer reactive sites for bio-conjugation and the development of chemical linkers. The imidazole ring, for instance, can participate in copper-dependent bio-conjugation reactions. nih.gov In this context, copper can mediate the activation of an acyl imidazole, turning it into an electrophile that can then label proximal proteins. nih.gov

The primary amine group is a versatile functional group for a wide array of conjugation chemistries. It can readily react with activated esters, isothiocyanates, and aldehydes to form stable amide, thiourea, and imine (which can be further reduced to a stable secondary amine) linkages, respectively. These reactions are fundamental in the construction of bioprobes, antibody-drug conjugates, and other targeted molecular entities.

General Metabolic Pathways Involving Imidazole and Amine Groups

Beyond direct interactions with specific enzymes, the imidazole and amine groups are subject to a range of metabolic transformations that modify their structure and properties.

The imidazole ring is susceptible to several metabolic modifications, primarily oxidation reactions catalyzed by Cytochrome P450 enzymes. researchgate.net These can include hydroxylation at one of the carbon atoms of the ring. Methylation is another potential modification, although N-methylation, as is present in this compound, can influence the metabolic profile, for instance by altering the affinity for metabolizing enzymes. nih.gov

The primary amine group can undergo several metabolic transformations in addition to oxidative deamination. Two of the most common pathways are deamination and acetylation.

Deamination: This is the removal of the amine group. libretexts.org Oxidative deamination, as catalyzed by MAO, results in the formation of a ketone or aldehyde and ammonia. medmuv.comdavuniversity.org The liberated ammonia is then typically converted to urea in the liver for excretion. libretexts.org

Acetylation: N-acetylation is a common pathway for the metabolism of primary amines, catalyzed by N-acetyltransferases (NATs). nih.gov This reaction involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of the amine, forming an amide. This process can alter the physicochemical properties of the parent molecule, often leading to increased water solubility and facilitating excretion.

Table 3: Common Metabolic Transformations of Primary Amines
TransformationEnzyme FamilyCofactor/Co-substrateGeneral ProductReference
Oxidative DeaminationMonoamine Oxidases (MAOs)FAD, O2Aldehyde/Ketone, Ammonia nih.govwikipedia.org
N-AcetylationN-acetyltransferases (NATs)Acetyl-CoAN-acetylated Amine (Amide) nih.gov

No Publicly Available Data on the Biochemical Interactions of this compound with Model Biological Macromolecules

Despite a thorough search of available scientific literature, no specific studies detailing the direct interaction of the chemical compound this compound with model biological macromolecules, such as proteins or nucleic acids for fundamental, non-pharmacological understanding, were identified.

The request for information focused on in vitro binding studies, including data on binding affinities and other quantitative measures. However, the current body of public research does not appear to contain this specific information for this compound.

While research exists on the broader class of imidazole-containing compounds and their interactions with biological systems, these studies focus on different derivatives. For instance, studies have been published on the binding of imidazole itself to proteins like human serum albumin and the interaction of various synthetic imidazole derivatives with DNA. These investigations, however, are not directly applicable to this compound due to the unique structural and electronic properties that each distinct chemical entity possesses. The specific arrangement of the methyl and propanamine groups on the imidazole ring of the subject compound would significantly influence its binding characteristics.

Similarly, a search for a structurally related compound, 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, yielded some general statements about its potential to interact with DNA and proteins. However, these were not substantiated with the specific, detailed binding studies and quantitative data required to fulfill the original request.

Consequently, without primary research data on the binding of this compound to proteins or nucleic acids, a scientifically accurate and detailed account for the specified section (7.4. Interaction with Model Biological Macromolecules) cannot be generated. No data tables or detailed research findings on this specific topic are available in the public domain.

Future Research Directions

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research into the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine is anticipated to prioritize the principles of green chemistry, aiming for methodologies that are not only high-yielding but also environmentally benign and economically viable. The development of novel heterogeneous catalysts is a promising avenue. These catalysts, which can be recovered and recycled multiple times without significant loss of activity, offer a sustainable alternative to traditional homogeneous catalysts. Research could focus on catalysts prepared through methods like co-precipitation, which are often straightforward and scalable.

Synthetic Improvement AreaPotential Benefits
Novel Heterogeneous Catalysts Recyclability, reduced waste, potential for lower cost.
Optimized Reaction Conditions Shorter reaction times, reduced energy consumption.
Green Solvents/Solvent-free reactions Minimized use of toxic and volatile organic compounds.
Simplified Work-up Reduced solvent use for purification, less chemical waste.

Exploration of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, necessitates the exploration of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stand out as the gold standard for this purpose. mdpi.com Future research should focus on developing highly sensitive and robust LC-MS/MS methods. This includes optimizing sample preparation procedures, such as solid-phase extraction (SPE), to ensure high recovery rates and minimize matrix effects. bohrium.com

Given that the 2-propanamine moiety contains a chiral center, the differentiation of its enantiomers is a critical area for future analytical development. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral selectors in capillary electrophoresis (CE), will be essential for separating and quantifying the individual stereoisomers. nih.govmdpi.com The development of stereoselective assays is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. biopharmaservices.com Advanced hyphenated techniques like LC-MS/MS provide the sensitivity needed for trace analysis, while chiral separation methods ensure the accurate characterization of isomeric composition. longdom.orgijpsjournal.com

Analytical TechniquePrimary Application Focus
UHPLC-MS/MS High-sensitivity quantification and trace analysis. mdpi.comwiley.com
High-Resolution Mass Spectrometry (HRMS) Structural confirmation and identification of metabolites/impurities.
Chiral HPLC Separation and quantification of enantiomers. mdpi.com
Capillary Electrophoresis (CE) High-efficiency separation of isomers. nih.gov

Computational Design of Functionalized Analogues with Predicted Reactivity Profiles

Computational chemistry offers a powerful toolkit for the rational design of novel functionalized analogues of this compound. Future research in this domain will likely leverage a multi-faceted approach, starting with computational modeling to predict the properties of virtual compounds before their synthesis. Techniques such as molecular docking can be employed to predict the binding interactions of designed analogues with specific biological targets, providing a basis for understanding their potential activity.

Beyond simple docking, more advanced methods like molecular dynamics (MD) simulations can offer insights into the dynamic behavior of these molecules and their stability within a biological environment. Furthermore, quantum mechanics (QM) calculations can be used to predict the intrinsic reactivity of new analogues. By calculating electronic properties, researchers can estimate how structural modifications to the imidazole (B134444) ring or the propanamine side chain will influence the molecule's reactivity profile. This computational pre-screening allows for the prioritization of synthetic targets, focusing resources on analogues with the most promising predicted characteristics.

Computational MethodPredicted Property/Application
Molecular Docking Prediction of binding affinity and orientation to biological targets.
Molecular Dynamics (MD) Simulations Analysis of conformational stability and dynamic interactions.
Quantum Mechanics (QM) Calculations Estimation of electronic structure and chemical reactivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling the relationship between chemical structure and biological activity.

Deeper Understanding of Structure-Reactivity Relationships within Imidazole-Propanamine Systems

A fundamental goal for future research is to establish a comprehensive understanding of the structure-reactivity relationships (SRR) within the imidazole-propanamine framework. This involves the systematic synthesis of a library of analogues where specific parts of the molecule are modified. For instance, substituents could be varied on the imidazole ring, or the length and branching of the propanamine side chain could be altered.

By evaluating the chemical reactivity and biological activity of these systematically modified compounds, clear relationships between specific structural features and resulting properties can be established. Studies have shown that for imidazole-based compounds, moieties such as the imidazole ring itself and associated amine groups can be critical for activity. Investigating how modifications impact factors like pKa, lipophilicity, and metabolic stability will be key. This knowledge is invaluable for the rational design of future compounds, enabling the fine-tuning of molecular properties to achieve a desired reactivity or biological profile.

Structural ModificationPotential Impact on Reactivity/Properties
Substituents on Imidazole Ring Alteration of electronic properties, steric hindrance, and metabolic stability.
N-Alkylation of Imidazole Can alter pharmacological actions and pharmacokinetics.
Modification of Propanamine Chain Changes in lipophilicity, steric bulk, and target interaction.
Introduction of Stereocenters Potential for stereoselective interactions with chiral biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-2-imidazolyl)-2-propanamine, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution or coupling reactions between 1-methyl-2-imidazole derivatives and propanamine precursors. For example, reacting 1-methylimidazole with a halogenated propanamine (e.g., 2-bromo-2-propanamine) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Solvent choice (e.g., DMF vs. THF) and temperature (room temperature vs. 60–80°C) significantly affect reaction efficiency. Catalytic systems like Pd-based catalysts may enhance coupling reactions for complex analogs .

Q. How can structural characterization of this compound be optimized?

Use a combination of ¹H/¹³C NMR to confirm the imidazole ring substitution pattern and amine linkage. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. What are the known biological activities of imidazole-propanamine derivatives, and how might they inform research on this compound?

Imidazole-propanamine analogs exhibit antimicrobial, antifungal, and receptor-modulating activities. For instance, related compounds interact with CNS receptors (e.g., serotonin or GABA receptors) due to the imidazole’s ability to mimic histidine in binding sites. Prioritize in vitro assays (e.g., enzyme inhibition or cell viability tests) to screen for similar bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450 or neurotransmitter receptors). Parameterize the imidazole nitrogen’s lone pairs and the amine’s hydrogen-bonding capacity. Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in reported synthetic yields or biological data for this compound?

  • Synthesis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, reports 84% yield using a DMF-based system, while other methods may underperform due to side reactions.
  • Bioactivity : Replicate assays under standardized conditions (e.g., pH, cell line). Contradictions may arise from impurity profiles or assay interference from the imidazole moiety .

Q. How can the compound’s stability be evaluated under physiological or storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC.
  • pH stability : Incubate in buffers (pH 2–9) and quantify decomposition products.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation .

Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?

Chiral resolution requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism. highlights the use of stereospecific reducing agents (e.g., NaBH₄ with chiral ligands) for related imidazole derivatives .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for imidazole-propanamine derivatives?

  • Core modifications : Vary the imidazole’s methyl group position or propanamine chain length.
  • Assay selection : Use dose-response curves in receptor-binding assays (e.g., radioligand displacement).
  • Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Identifies low-abundance by-products (e.g., unreacted intermediates).
  • ICP-MS : Detects metal catalyst residues (e.g., Pd from coupling reactions).
  • ¹H NMR with relaxation reagents : Enhances signal separation for minor impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.